Thiarubrine C, (E)-
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Overview
Description
Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).
Preparation Methods
The total synthesis of Thiarubrine C, (E)- involves several steps. One efficient method starts with 2,4-hexadiyne-1,6-diol. The synthesis involves the use of tert-butyl mercaptan for regio- and stereoselective 1,4-bis-addition to 1,4-disubstituted 1,3-butadiynes. This is followed by oxidation with Dess-Martin periodinane or oxalyl chloride in dimethyl sulfoxide to yield the dialdehyde
Chemical Reactions Analysis
Thiarubrine C, (E)- undergoes various chemical reactions, including photolysis and oxidation. When exposed to visible light, it forms 2,6-dithiabicyclo[3.1.0]hexene polyyne photointermediates, which are short-lived and unstable. These intermediates can further convert to thiophenes and cyclooctasulfur . The compound also exhibits DNA-cleaving properties in the presence of thiol, oxygen, and trace metal ions, suggesting the generation of hydroxyl radicals .
Scientific Research Applications
Thiarubrine C, (E)- has been extensively studied for its nematicidal activity. It is toxic to plant-parasitic nematodes such as Meloidogyne incognita and Pratylenchus penetrans, making it a potential agent for controlling these pests in agriculture . Additionally, its DNA-cleaving properties have garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antiviral applications .
Mechanism of Action
The mechanism of action of Thiarubrine C, (E)- involves the cleavage of disulfide or multisulfide bonds, producing thiol or thiolate. This triggers an activation cascade leading to the generation of highly reactive electrophiles or cytotoxic species that can cause DNA strand scission . The compound’s phototoxicity is also significant, with light exposure enhancing its biological activity .
Comparison with Similar Compounds
Thiarubrine C, (E)- is similar to other polyacetylenic 1,2-dithiins such as Thiarubrine A. Thiarubrine C, (E)- has a double bond, whereas Thiarubrine A has a triple bond . Other related compounds include delta-terthienyl, which also exhibits nematicidal activity but differs in its chemical structure and light dependency . The unique combination of phototoxicity and DNA-cleaving properties sets Thiarubrine C, (E)- apart from its analogs.
Properties
CAS No. |
65710-89-6 |
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Molecular Formula |
C13H10S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+ |
InChI Key |
VWFQWQAMVFRICV-AATRIKPKSA-N |
Isomeric SMILES |
CC#CC1=CC=C(SS1)C#C/C=C/C=C |
Canonical SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
Origin of Product |
United States |
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